Lipophilicity (XLogP3) Comparison: 2-Ethoxy-5-fluorothiophenol vs. 5-Fluoro-2-methoxythiophenol
Computed XLogP3 values indicate that 2-Ethoxy-5-fluorothiophenol (XLogP3 = 2.6) exhibits increased lipophilicity compared to the 5-fluoro-2-methoxythiophenol analog (XLogP3 = 2.1) [1]. This difference of +0.5 log unit arises from the replacement of the methoxy group with an ethoxy group on the thiophenol core, increasing carbon count and hydrophobic surface area.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 (PubChem computed) |
| Comparator Or Baseline | 5-Fluoro-2-methoxythiophenol: 2.1 |
| Quantified Difference | Δ = +0.5 log unit |
| Conditions | PubChem computed XLogP3 values (release 2025.04.14) |
Why This Matters
A 0.5 log unit difference in lipophilicity can significantly affect membrane permeability and oral absorption, making compound selection critical for achieving desired pharmacokinetic profiles.
- [1] PubChem. (n.d.). 5-Fluoro-2-methoxythiophenol. PubChem CID 2759008. View Source
